molecular formula C14H11NO5 B1606824 (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid CAS No. 292641-22-6

(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid

Cat. No.: B1606824
CAS No.: 292641-22-6
M. Wt: 273.24 g/mol
InChI Key: CGSJRTMBJMQGOB-UHFFFAOYSA-N
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Description

(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is an organic compound characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a methyl-substituted benzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Acrylic Acid Moiety Addition: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the furan derivative reacts with malonic acid in the presence of a base like piperidine.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, converting it into a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 3-[5-(2-Carboxy-4-nitrophenyl)-2-furyl]acrylic acid.

    Reduction: 3-[5-(2-Methyl-4-aminophenyl)-2-furyl]acrylic acid.

    Substitution: 3-[5-(2-Methyl-4-halophenyl)-2-furyl]acrylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for dyes and pigments due to its conjugated system, which can absorb visible light.

Mechanism of Action

The mechanism by which (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites. The nitro group could participate in redox reactions, while the acrylic acid moiety might interact with proteins through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid:

    (2E)-3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid: The position of the nitro group changes, which can influence the compound’s electronic properties and reactivity.

    (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-thienyl]acrylic acid:

Uniqueness

(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJRTMBJMQGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354021
Record name 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292641-22-6
Record name 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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